SB-334867

Description

Overview of the Orexin (B13118510)/Hypocretin System in Neurobiological Research

The orexin system, also known as the hypocretin system, is a crucial neurotransmitter network within the brain. The terms orexin and hypocretin are synonymous and refer to two neuropeptides: orexin-A (hypocretin-1) and orexin-B (hypocretin-2). nih.govfrontiersin.orgresearchgate.net These peptides are produced by a specific cluster of neurons located in the lateral and posterior hypothalamus. nih.govfrontiersin.org From this region, orexin neurons project widely throughout the central nervous system, influencing a vast array of physiological and behavioral processes. frontiersin.org

The effects of orexin-A and orexin-B are mediated by two distinct G-protein coupled receptors (GPCRs): the orexin-1 receptor (OX1) and the orexin-2 receptor (OX2). frontiersin.orgajmb.org Orexin-A binds to both OX1 and OX2 receptors with high affinity, whereas orexin-B shows a preference for the OX2 receptor. ajmb.org This differential affinity allows for nuanced regulation of various bodily functions.

Research has identified the orexin/hypocretin system as a master regulator of several key processes essential for survival, including:

Sleep and Wakefulness: The system is fundamentally important for maintaining prolonged periods of wakefulness and stabilizing the sleep-wake cycle. nih.govnih.gov A deficiency in orexin signaling is a primary cause of narcolepsy, a disorder characterized by excessive daytime sleepiness. nih.gov

Feeding and Appetite: The system was initially named "orexin" from the Greek word for "appetite" because its activation was found to stimulate food intake. nih.govfrontiersin.org It plays a significant role in regulating feeding patterns and energy homeostasis. nih.govnih.gov

Reward and Motivation: Orexin neurons project to key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA). nih.govnih.gov This connection implicates the system in motivation, reward-seeking behaviors, and the mechanisms of drug addiction. nih.govfrontiersin.org

Arousal and Attention: By activating cholinergic and monoaminergic neurons in the brainstem and hypothalamus, the orexin system is critical for maintaining arousal and attention. nih.govnih.gov

Historical Context of Orexin Receptor Antagonist Discovery

The discovery of the orexin system in 1998 by two independent research groups marked a significant milestone in neuroscience. frontiersin.orgresearchgate.netnih.gov One group, led by de Lecea, identified the neuropeptides through cDNA sequencing and named them hypocretins. nih.govresearchgate.net Simultaneously, a group led by Sakurai discovered the same peptides by identifying the endogenous ligands for two previously orphan receptors, naming them orexins based on their role in appetite. nih.govresearchgate.net

The link between orexin deficiency and narcolepsy, established shortly after the system's discovery, immediately highlighted the therapeutic potential of targeting orexin receptors. nih.govannualreviews.org This spurred a significant research effort within the pharmaceutical industry to develop compounds that could block, or antagonize, the action of orexins. The primary goal was to create a novel treatment for insomnia by intentionally dampening the wake-promoting signals of the orexin system. nih.govannualreviews.org

These development efforts led to the creation of two main classes of orexin antagonists:

Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, almorexant, and filorexant, block both OX1 and OX2 receptors. nih.govnih.govwikipedia.org Suvorexant became the first DORA to receive FDA approval for the treatment of insomnia. nih.govresearchgate.net

Selective Orexin Receptor Antagonists (SORAs): These compounds are designed to block only one of the two receptor subtypes. This selectivity allows for more targeted investigation and potential therapeutic applications.

Introduction to SB-334867 as a Foundational Research Probe

This compound emerged from early research efforts as the first non-peptide, selective orexin-1 receptor antagonist (1-SORA). wikipedia.orgwikipedia.orgproquest.com This breakthrough provided the scientific community with an invaluable chemical tool. Prior to its development, it was difficult to distinguish the specific physiological roles of the OX1 receptor from those of the OX2 receptor.

The defining characteristic of this compound is its selectivity. It demonstrates a significantly higher affinity for the OX1 receptor compared to the OX2 receptor, with studies showing an approximately 50-fold preference for OX1. wikipedia.org This selectivity has allowed researchers to precisely probe the functions mediated specifically by the OX1 receptor.

| Receptor | Binding Affinity (pKb) | Selectivity |

|---|---|---|

| Orexin-1 (OX1) | 7.2 | ~50-fold selective for OX1 |

| Orexin-2 (OX2) | < 5.0 |

pKb is a measure of binding affinity; a higher value indicates stronger binding. Data is based on the inhibition of intracellular calcium release in cells expressing human orexin receptors. hellobio.comtocris.com

By using this compound, researchers have been able to demonstrate that OX1 receptor activation is particularly involved in regulating motivation, reward-seeking, and feeding behaviors. nih.govresearchgate.net For instance, studies have shown that this compound can reduce food intake, block the hyperphagic (overeating) effect of orexin-A, and decrease motivation to work for food rewards. nih.govresearchgate.netnih.gov It has also been instrumental in studies on addiction, where it has been shown to attenuate drug-seeking behaviors. biorxiv.org Its development was a critical step, paving the way for a deeper understanding of the distinct roles of the two orexin receptors in brain function. proquest.com

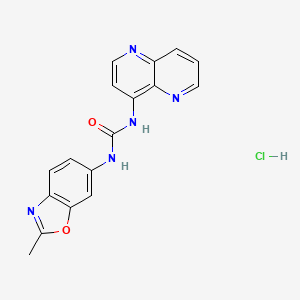

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H14ClN5O2 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride |

InChI |

InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H |

InChI Key |

BKZHSJNLPPAJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl |

Synonyms |

1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea hydrochloride SB 334867-A SB 334867A SB-334867 SB-334867-A SB-334867A SB334867A |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Sb 334867 in Preclinical Research

Orexin (B13118510) Receptor Subtype Selectivity and Binding Characteristics

SB-334867 exhibits distinct selectivity and binding properties across the two known orexin receptor subtypes, OX1R and OX2R.

High Affinity and Selective Antagonism of Orexin-1 Receptors (OX1R)

This compound demonstrates high affinity binding to the orexin-1 receptor. Studies using recombinant human OX1R have shown that this compound binds with nanomolar affinity. researchgate.netnih.gov This high affinity translates to potent antagonist activity, effectively blocking OX1R-mediated cellular responses at similar concentrations. researchgate.netnih.gov The compound is described as an excellent, selective, and blood-brain barrier permeable OX1R antagonist. medchemexpress.commedchemexpress.com Its selectivity for OX1R over OX2R is a key characteristic, reported to be approximately 50-fold or higher. biorxiv.orghellobio.commdpi.comnih.govwikipedia.org Early research established this compound-A (a salt form) as the first selective non-peptide OX1R antagonist. nih.govrndsystems.com

Comparative Activity Profile at Orexin-2 Receptors (OX2R) and Other Receptor Systems

While selective for OX1R, this compound shows significantly lower affinity and potency at the orexin-2 receptor (OX2R). Inhibition of OX2R-mediated responses typically requires considerably higher concentrations of this compound compared to those effective at OX1R. researchgate.netnih.govapexbt.com For instance, pKb values for inhibition of intracellular Ca²⁺ release in CHO cells expressing human OX1 and OX2 receptors are reported as 7.2 and < 5, respectively, indicating a substantial difference in potency. hellobio.comrndsystems.comtocris.com Some sources indicate a pKb of 7.4 for OX1 and lower for OX2, with approximately 50-fold selectivity. medchemexpress.com

Beyond the orexin receptors, this compound has been evaluated for activity at a range of other G-protein coupled receptors and ion channels to confirm its specificity. Early studies indicated no appreciable affinity for over 50 such targets in broad screening assays. nih.govnih.gov However, some research suggests modest affinity for serotonin (B10506) 2B and 2C receptors, albeit with significantly lower potency (e.g., 100-fold over 5-HT2B and 5-HT2C with pKi values of 5.4 and 5.3, respectively) compared to its activity at OX1R. medchemexpress.combiorxiv.org

The differential activity profile of this compound is summarized in the table below:

| Receptor Subtype | Binding/Functional Affinity (approximate) | Selectivity vs. OX2R | Reference |

| Orexin-1 (OX1R) | Nanomolar affinity (e.g., pKi ~7.17, pKb ~7.2-7.4) | Selective (~50-fold or higher) | researchgate.netnih.govmedchemexpress.comhellobio.comnih.govrndsystems.comapexbt.comtocris.com |

| Orexin-2 (OX2R) | Significantly lower affinity (e.g., pKb < 5) | - | nih.govhellobio.comrndsystems.comapexbt.comtocris.com |

| 5-HT2B | Low affinity (pKi ~5.4) | ~100-fold lower potency than OX1R | medchemexpress.combiorxiv.org |

| 5-HT2C | Low affinity (pKi ~5.3) | ~100-fold lower potency than OX1R | medchemexpress.combiorxiv.org |

| Other GPCRs/Ion Channels | No appreciable affinity | - | nih.govnih.gov |

Note: Affinity values (Ki, Kb, pKi, pKb) can vary slightly depending on the specific assay conditions, cell line, and ligand used.

In Vitro Pharmacological Characterization Methodologies

The pharmacological profile of this compound has been primarily characterized using in vitro techniques that assess its interaction with orexin receptors.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are fundamental for determining the affinity of a compound for its target receptor. Radioligand binding studies are commonly employed, where a radioactive ligand that binds to the receptor is displaced by increasing concentrations of the test compound, such as this compound. By measuring the amount of radioactive ligand displaced, the binding affinity (expressed as Ki or IC50) of the test compound can be calculated. nih.govnih.gov For this compound, radioligand binding assays using ligands like [³H]-orexin-A or [¹²⁵I]-orexin-A with recombinant human OX1 receptors expressed in cell lines like CHO cells have been used to determine its nanomolar binding affinity. nih.govnih.gov Competition binding studies are also used to compare the affinity of this compound for OX1R versus OX2R. nih.gov

Functional Assays: Inhibition of Intracellular Calcium Mobilization

Functional assays are essential to determine whether a compound acts as an agonist or antagonist and to quantify its potency. Orexin receptors are Gq protein-coupled receptors, and their activation typically leads to an increase in intracellular calcium concentration ([Ca²⁺]i). mdpi.com Functional antagonism by this compound is commonly measured by its ability to inhibit the increase in [Ca²⁺]i induced by orexin-A or orexin-B in cells expressing OX1R or OX2R. nih.govmedchemexpress.comrndsystems.comapexbt.comnih.gov

Methodologies often involve using fluorescent calcium indicators (such as Fluo-3AM or Fluo-4) that exhibit increased fluorescence upon binding to calcium. nih.govnih.gov Cells expressing the target receptor (e.g., CHO-OX1 or CHO-OX2 cells) are loaded with the indicator, pre-incubated with varying concentrations of this compound, and then stimulated with a known concentration of orexin-A or orexin-B. nih.govmedchemexpress.comapexbt.comnih.gov The resulting changes in fluorescence, indicative of intracellular calcium levels, are measured, often using systems like FLIPR (Fluorometric Imaging Plate Reader). medchemexpress.com The concentration of this compound required to inhibit the orexin-induced calcium response by 50% (IC50) or its apparent inhibition constant (Kb or pKb) is determined from concentration-response curves. nih.govmedchemexpress.comrndsystems.comapexbt.comtocris.com These assays have consistently shown that this compound potently inhibits OX1R-mediated calcium mobilization while having a much weaker effect on OX2R-mediated responses. nih.govmedchemexpress.comrndsystems.comapexbt.comtocris.com

Structure-Activity Relationships (SAR) and Analogue Development for Research Tools

The development of this compound involved exploring structure-activity relationships (SAR) to identify chemical features crucial for its potency and selectivity at the orexin receptors. As the first selective OX1R antagonist, this compound served as a key lead compound for further SAR studies and the development of related analogues. nih.govnih.govresearchgate.net

SAR studies on this compound and its analogues have aimed to understand how modifications to its chemical structure, particularly the diaryl urea (B33335) scaffold, impact binding affinity and functional activity at OX1R and OX2R. nih.govnih.gov For example, research has explored replacing the 2-methylbenzoxazole (B1214174) moiety and the 1,5-naphthyridine (B1222797) moiety with other aromatic systems. nih.gov These studies have provided insights into the receptor's tolerance for different substituents at specific positions and the electronic properties preferred for OX1R antagonist activity. nih.govnih.gov For instance, replacing the 2-methylbenzoxazole with a disubstituted 4-aminophenyl group can maintain activity, and an electron-deficient system is often preferred at the 1,5-naphthyridine moiety for OX1 antagonism. nih.govnih.gov Substitution patterns have been shown to significantly influence both potency and selectivity between OX1R and OX2R. researchgate.netacs.org

Mapping of the binding sites for this compound using chimeric orexin receptors (constructs combining parts of OX1R and OX2R) has indicated that multiple interactions contribute to its high-affinity binding to OX1R. nih.gov Regions within the transmembrane helices 2-4 and 4-6 of the receptor appear particularly important for this compound binding. nih.gov These studies suggest that amino acids distinct between the receptor subtypes play a key role in conferring selectivity. nih.gov Furthermore, crystal structures of orexin receptors in complex with antagonists, including this compound, have provided detailed insights into the binding pocket and interactions. acs.org Intriguingly, crystal structures suggest that relatively small ligands like this compound may occupy the large OX1 binding pocket by binding of two copies of the ligand stacking against one another. acs.org

This compound's well-characterized profile and availability have made it an invaluable pharmacological tool for investigating the physiological roles of the OX1R pathway in various preclinical models. nih.govnih.govacs.orgrsc.orgnih.gov It has been widely used to study the involvement of OX1R in processes such as sleep-wake regulation, reward-seeking behavior, addiction, feeding, and stress responses. hellobio.comnih.govwikipedia.orgrsc.orgkarger.com While more selective OX1R antagonists have been developed since its discovery, this compound remains a commonly used probe compound in research laboratories. researchgate.net

Elucidation of Key Structural Moieties for OX1R Antagonism

Structure-activity relationship (SAR) studies have been conducted to understand which parts of the this compound molecule are crucial for its activity and selectivity at the OX1 receptor. The core structure of this compound is a diaryl urea. nih.gov

Early SAR investigations involved modifying the naphthyridine and 2-methylbenzoxazole rings of this compound. Replacing the naphthyridine moiety with 2-methylquinoline (B7769805) resulted in a modest reduction in activity. nih.gov Using 2-methyl-4-aminoquinoline as a core scaffold, substitutions on the 2-methylbenzoxazole moiety were evaluated. nih.gov For instance, 4-nitro derivatives in this context were found to be inactive as OX1R antagonists. nih.gov

Further SAR results indicated that the 2-methylbenzoxazole group could be substituted with a disubstituted 4-aminophenyl group without losing activity. nih.gov Additionally, an electron-deficient system is generally preferred at the 1,5-naphthyridine moiety for OX1 antagonist activity. nih.gov Replacing the 2-methylbenzoxazole ring with a 4-dimethylaminophenyl group restored OX1R activity and selectivity, consistent with findings for other GSK compounds like SB-408124 and SB-410220. nih.gov

Studies have also explored the tolerance of the this compound scaffold to bulk modifications to identify suitable sites for attaching linkers, particularly for the development of bivalent ligands. nih.gov Substitution with larger potential linkers, such as an n-hexyl group, resulted in a compound (compound 33 in one study) with activity equivalent to this compound at the OX1 receptor. nih.gov

Interactive Data Table: Selected SAR Findings for this compound Analogues

| Modification | Impact on OX1R Activity (Relative to this compound) | Reference |

| Naphthyridine replaced with 2-methylquinoline | Modest reduction (~12-fold) | nih.gov |

| 4-nitro derivatives (on modified scaffold) | Inactive | nih.gov |

| 2-methylbenzoxazole replaced with 4-dimethylaminophenyl | Activity and selectivity restored | nih.gov |

| Substitution with n-hexyl linker | Equivalent activity | nih.gov |

Note: This table summarizes findings from specific studies and may not encompass all reported SAR data.

Development of Modified Scaffolds and Bivalent Ligands for Mechanistic Studies

The understanding of this compound's SAR has facilitated the development of modified scaffolds and bivalent ligands. These modified compounds are valuable tools for mechanistic studies of the orexin system, particularly concerning OX1R function and its potential interactions, such as heterodimerization with other receptors like the cannabinoid 1 receptor (CB1R). nih.gov

The primary goal behind developing modified this compound scaffolds, especially with attached linkers, is to create bivalent ligands. nih.gov These ligands can simultaneously interact with two binding sites, which is particularly useful for studying receptor dimerization or allosteric modulation. Research programs aimed at constructing OX1-CB1 bivalent ligands, for instance, have required a detailed understanding of this compound's SAR to identify sites where linkers can be attached without compromising OX1R activity. nih.gov

While specific detailed findings on the use of bivalent ligands derived from this compound solely for mechanistic studies within the strict scope of this outline are limited in the provided search results, the synthesis and evaluation of analogues with linker attachment sites demonstrate the foundational work being done in this area. nih.gov The development of such ligands is a direct application of the SAR knowledge gained from studying this compound and aims to provide probes for understanding complex receptor pharmacology, including potential interactions between OX1R and other GPCRs. nih.gov

Research Methodologies and Experimental Models Utilizing Sb 334867

General Principles of Preclinical Behavioral Pharmacology

Preclinical behavioral pharmacology utilizes animal models to study the effects of pharmacological agents on behavior. This approach helps to elucidate the neurobiological underpinnings of behavior and assess the potential therapeutic utility of compounds. By administering agents like SB-334867, researchers can investigate the role of specific neurotransmitter systems, such as the orexin (B13118510) system, in modulating behaviors relevant to neurological and psychiatric conditions, including addiction, anxiety, and feeding disorders heraldopenaccess.usfrontiersin.orgacs.orgingentaconnect.compatsnap.comresearchgate.netajmb.org. Studies often involve evaluating changes in locomotor activity, reward-seeking behavior, anxiety-like behavior, and feeding patterns following administration of this compound heraldopenaccess.usfrontiersin.orgingentaconnect.comresearchgate.netnih.gov.

In Vivo Animal Model Applications

In vivo studies using animal models are crucial for understanding the effects of this compound within a living system. These models allow for the investigation of complex interactions between the compound, the brain, and behavior.

Rats and mice are the predominant rodent models used in studies involving this compound due to their genetic tractability, relatively low cost, and well-characterized behaviors relevant to human conditions frontiersin.orgingentaconnect.comresearchgate.netajmb.orgnih.govmedchemexpress.comd-nb.info. These models are employed to study the impact of OX1R blockade on a range of behaviors, including drug self-administration, conditioned place preference, locomotor sensitization, feeding, and anxiety heraldopenaccess.usfrontiersin.orgingentaconnect.comresearchgate.netnih.govmedchemexpress.comd-nb.info. For instance, studies in mice have shown that this compound can inhibit the acquisition of morphine-induced behavioral sensitization nih.govmedchemexpress.comnih.gov. In rats, this compound has been shown to reduce food consumption and block the hyperphagic effect of orexin-A researchgate.net.

This compound can be administered to rodents using various routes to target either the entire system or specific brain regions. Systemic administration, such as intraperitoneal (i.p.) injection, allows the compound to enter the bloodstream and reach the brain frontiersin.orgresearchgate.netajmb.orgmedchemexpress.comd-nb.infofrontiersin.org. Central administration techniques, such as intracerebroventricular (ICV) or intraparenchymal (e.g., into the VTA) infusions, allow for direct delivery of this compound to specific brain areas, enabling researchers to pinpoint the site of action of OX1R blockade heraldopenaccess.usingentaconnect.comresearchgate.netd-nb.infofrontiersin.orgjneurosci.orgupf.edunih.gov. Studies have utilized ICV administration of this compound to reduce naloxone-induced elevation of cAMP levels in locus coeruleus neurons d-nb.info and to study anxiety behavior in sleep-deprived mice ingentaconnect.com. Intraparenchymal infusions into the VTA have been used to investigate the effects of this compound on dopamine (B1211576) release and synaptic plasticity frontiersin.orgjneurosci.org. The choice of administration route depends on the research question and the desired target engagement.

Neurobiological Investigation Techniques

Investigating the neurobiological effects of this compound involves techniques that assess its impact on neurotransmitter systems and neuronal activity.

Neurochemical analyses are employed to measure the levels and activity of neurotransmitters in specific brain regions following this compound administration. Research has focused on the interaction between the orexin system and dopamine signaling, particularly in the mesolimbic pathway, which is crucial for reward and motivation nih.govfrontiersin.orgresearchgate.netnih.govacs.org. Studies using microdialysis have shown that this compound can reduce dopamine levels in the nucleus accumbens shell evoked by amphetamine administration heraldopenaccess.us. It has also been demonstrated that this compound can attenuate cocaine-induced elevations in dopamine signaling by altering dopamine uptake inhibition frontiersin.orgacs.org. Furthermore, this compound has been shown to block morphine-induced increases in presynaptic glutamate (B1630785) release and alter the balance of excitatory and inhibitory synaptic inputs to dopamine neurons in the VTA heraldopenaccess.usresearchgate.net.

Table 1: Effects of this compound on Neurotransmitter Systems

| Neurotransmitter System | Brain Region(s) Studied | Observed Effect of this compound | Source(s) |

| Dopamine Signaling | VTA, Nucleus Accumbens | Reduced dopamine levels, attenuated cocaine-induced dopamine elevation, altered dopamine uptake inhibition | heraldopenaccess.usfrontiersin.orgacs.org |

| Glutamate Neurotransmission | VTA | Blocked morphine-induced increase in presynaptic glutamate release, altered excitatory/inhibitory balance | heraldopenaccess.usresearchgate.net |

| Adenosine (B11128) Receptors | Striatum, Hippocampus, Prefrontal Cortex | Altered mRNA expression of adenosine receptors during behavioral sensitization | nih.govnih.gov |

Electrophysiological techniques are used to record and analyze the electrical activity of neurons. These studies provide insights into how this compound affects neuronal firing patterns and synaptic transmission. A major focus has been the impact of this compound on the activity of dopaminergic neurons in the VTA, a key region in the brain's reward circuit nih.govfrontiersin.orgjneurosci.orgnih.govresearchgate.netbiorxiv.org. Electrophysiological analysis has shown that this compound can block morphine-induced alterations of dopaminergic neuron plasticity in the VTA, including changes in the frequency of miniature excitatory and inhibitory postsynaptic currents researchgate.net. It has also been observed that this compound can inhibit excitatory currents induced by cocaine in VTA dopaminergic neurons researchgate.net. Studies have further demonstrated that this compound can reverse the effects of antipsychotic drugs on the activity of A9 and A10 dopamine neurons nih.gov. Optical stimulation studies combined with electrophysiology have shown that this compound can alter the firing of VTA dopaminergic neurons biorxiv.org.

Table 2: Electrophysiological Findings with this compound in the VTA

| Neuronal Activity Parameter | Stimulus/Condition | Effect of this compound | Source(s) |

| Miniature EPSC frequency (AMPAR) | Morphine | Blocked morphine-induced increase | researchgate.net |

| Miniature IPSC frequency (GABAA) | Morphine | Blocked morphine-induced decrease | researchgate.net |

| Excitatory currents | Cocaine | Inhibited cocaine-induced currents | researchgate.net |

| Dopamine neuron plasticity | Morphine | Blocked morphine-induced alterations | jneurosci.orgresearchgate.net |

| Spontaneously active A9/A10 neurons | Acute/Chronic Haloperidol/Olanzapine | Reversed increase/decrease in number of active neurons induced by antipsychotics | nih.gov |

| Evoked firing of VTADA neurons | Optical stimulation of LH inputs | Altered firing patterns | biorxiv.org |

Molecular Neuroscience Approaches (e.g., Gene Expression Studies)

Molecular neuroscience approaches, such as gene expression studies, have been employed to understand the downstream cellular and molecular effects mediated by the orexin system and how these are influenced by OX1R blockade with this compound. These studies often utilize techniques like quantitative real-time polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq) to measure changes in messenger RNA (mRNA) levels of specific genes or to analyze global transcriptomic profiles.

Research has shown that this compound can modulate the expression of various genes in different brain regions and cell types, highlighting the involvement of OX1R signaling in regulating gene transcription. For instance, a study investigating the effects of this compound on morphine-induced sensitization in mice examined mRNA expression levels in brain structures including the striatum, hippocampus, and prefrontal cortex using qRT-PCR nih.govnih.gov.

Key findings from this study demonstrated that sporadic administration of morphine led to increased expression of adenosine A1 and A2A receptors in the hippocampus and prefrontal cortex nih.gov. Treatment with this compound significantly reduced the morphine-induced increase in A1 receptor mRNA expression in the hippocampus and A2A receptor mRNA expression in the prefrontal cortex nih.gov.

Furthermore, the study analyzed the mRNA expression of glial markers, GFAP (an astrocyte marker) and Iba-1 (a microglial marker) nih.govresearchgate.net. Morphine administration increased GFAP expression in the striatum and prefrontal cortex, which was reduced by this compound treatment nih.gov. Morphine also significantly reduced Iba-1 mRNA expression in the striatum, hippocampus, and prefrontal cortex, and this compound was found to reverse this effect in the striatum and hippocampus nih.govresearchgate.net.

These findings suggest that OX1R blockade with this compound can influence gene expression related to other neurotransmitter systems (like adenosine) and glial cell activity within mesolimbic areas, contributing to its observed behavioral effects, such as inhibiting the acquisition of morphine-induced sensitization nih.govnih.gov.

Another study utilizing a hypothalamic cell line stably expressing OX1R employed RNA-Seq and qPCR to analyze gene expression changes upon OX1R activation by orexin A and inhibition by this compound nih.gov. This research demonstrated that orexin A treatment resulted in the differential regulation of a substantial number of genes nih.gov. Crucially, pretreatment with this compound inhibited these orexin A-dependent changes in gene expression, confirming that these transcriptional effects were mediated via OX1R activation nih.gov. The study also noted that some of the genes regulated by OX1R activation were also found to be similarly regulated by sleep deprivation in vivo nih.gov.

The use of this compound in these molecular neuroscience studies provides valuable insights into the specific signaling pathways and genetic mechanisms through which the orexin system, acting via OX1R, influences neuronal function and contributes to complex behaviors and pathological states.

Here is a summary of gene expression findings related to this compound:

| Brain Region/Cell Type | Treatment | Measured Genes/Markers | Key Finding (vs. control or relevant group) | Citation |

|---|---|---|---|---|

| Striatum (Mice) | Morphine + this compound | Adenosine A1 receptor mRNA | This compound reduced morphine-induced increase (implied by reversal of morphine effect) | nih.gov |

| Striatum (Mice) | Morphine + this compound | Adenosine A2A receptor mRNA | This compound reduced morphine-induced increase (implied by reversal of morphine effect) | nih.gov |

| Striatum (Mice) | Morphine + this compound | GFAP mRNA | This compound reduced morphine-induced increase | nih.gov |

| Striatum (Mice) | Morphine + this compound | Iba-1 mRNA | This compound reversed morphine-induced decrease | nih.govresearchgate.net |

| Hippocampus (Mice) | Morphine + this compound | Adenosine A1 receptor mRNA | This compound significantly reduced morphine-induced higher expression levels | nih.gov |

| Hippocampus (Mice) | Morphine + this compound | Adenosine A2A receptor mRNA | No significant reduction by this compound on morphine-induced higher expression levels | nih.gov |

| Hippocampus (Mice) | Morphine + this compound | Iba-1 mRNA | This compound reversed morphine-induced decrease | nih.govresearchgate.net |

| Prefrontal Cortex (Mice) | Morphine + this compound | Adenosine A1 receptor mRNA | No significant reduction by this compound on morphine-induced higher expression levels | nih.gov |

| Prefrontal Cortex (Mice) | Morphine + this compound | Adenosine A2A receptor mRNA | This compound significantly reduced morphine-induced higher expression levels | nih.gov |

| Prefrontal Cortex (Mice) | Morphine + this compound | GFAP mRNA | This compound reduced morphine-induced increase | nih.gov |

| Prefrontal Cortex (Mice) | Morphine + this compound | Iba-1 mRNA | No significant reversal by this compound on morphine-induced decrease | nih.govresearchgate.net |

| GT1-7 Hypothalamic Cells (OX1R-expressing) | Orexin A + this compound vs. Orexin A alone | Subset of differentially regulated genes | This compound inhibited Orexin A-dependent changes in transcription | nih.gov |

Neurobiological Mechanisms of Sb 334867 Action

Modulation of Orexin-1 Receptor-Mediated Signaling Pathways

The orexin-1 receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous neuropeptides orexin-A and orexin-B. The binding of these peptides to OX1R preferentially activates the Gq alpha subunit (Gαq) signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resultant increase in intracellular Ca2+ concentration is a hallmark of OX1R activation and leads to neuronal depolarization and excitation.

SB-334867 functions as a competitive antagonist at the OX1R. It binds to the receptor and prevents orexin-A and orexin-B from initiating the conformational changes necessary for G protein coupling and subsequent signaling. In experimental settings using cells expressing human OX1 receptors, this compound has been shown to potently inhibit the increase in intracellular Ca2+ that is normally induced by orexin-A and orexin-B. ajmb.orgscispace.com This blockade of the PLC-IP3-Ca2+ pathway is the foundational mechanism through which this compound exerts its physiological effects. scispace.com

Interactions with Central Neurotransmitter Systems

The influence of this compound on various neurotransmitter systems is largely a secondary consequence of its primary action on OX1R. Orexin-producing neurons are located in the lateral hypothalamus but project widely throughout the central nervous system, innervating and modulating the activity of dopaminergic, glutamatergic, GABAergic, serotonergic, and noradrenergic neurons. By blocking the excitatory input of orexin (B13118510) onto these systems via OX1R, this compound can significantly alter their function.

The mesolimbic dopamine (B1211576) system, which includes projections from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is critical for reward processing and motivation. Orexin neurons project to the VTA, and their activation is known to excite dopamine neurons, a process in which OX1R plays a significant role. pnas.org

This compound has been demonstrated to modulate this circuitry. Research shows that administration of this compound can significantly reduce the acute increase in extracellular dopamine levels in the NAc shell evoked by amphetamine. researchgate.net Furthermore, it has been found to reverse the changes in the number of spontaneously active A9 (substantia nigra) and A10 (VTA) dopamine cells caused by both acute and chronic administration of antipsychotic drugs. researchgate.net These findings suggest that by blocking OX1R, this compound attenuates the excitatory influence of the orexin system on the mesolimbic dopamine pathway, thereby reducing the motivational salience of rewarding stimuli. researchgate.netnih.gov

| Parameter | Research Finding with this compound | Implication |

| Dopamine Outflow | Reduces amphetamine-evoked dopamine outflow in the nucleus accumbens shell. researchgate.net | Attenuation of the rewarding properties of psychostimulants. |

| Dopamine Neuron Activity | Reverses the effects of acute and chronic antipsychotics on the number of active A9 and A10 dopamine neurons. researchgate.net | Modulation of dopamine system activity relevant to pharmacotherapy. |

| Behavioral Sensitization | Decreases the expression of amphetamine sensitization. researchgate.net | Interference with the neuroplastic changes underlying addiction. |

Orexin signaling pathways are known to interact closely with the glutamatergic system, the primary excitatory network in the brain. Orexin-A has been shown to potentiate glutamate (B1630785) neurotransmission on dopamine neuron synapses within the VTA. pnas.org Orexin signaling also modulates glutamatergic thalamocortical synapses, which can influence glutamate release in the prefrontal cortex. nih.gov These interactions are crucial for synaptic plasticity, learning, and memory.

By serving as an OX1R antagonist, this compound is implicated in the modulation of these pathways. It is suggested that the compound interferes with the orexin-driven enhancement of glutamatergic activity. pnas.org This interaction is considered a key mechanism for how this compound influences complex behaviors, as alterations in glutamatergic transmission in regions like the VTA are critical for the development of behavioral sensitization. pnas.org

The interaction between this compound and the GABAergic system—the brain's primary inhibitory network—is complex and appears to be circuit-dependent. Orexin neurons are known to innervate local GABAergic interneurons, which can, in turn, regulate the activity of the orexin neurons themselves in a feedback loop.

Research in mice with a selective loss of GABAB receptors on orexin neurons has provided specific insights into this interaction. In these animals, an increase in GABAA-mediated inhibitory tone on orexin neurons was observed, which was attributed to an orexin-1 receptor-mediated activation of local GABAergic interneurons. Application of this compound to brain slices from these mice reduced the frequency of spontaneous inhibitory postsynaptic currents, an effect not seen in control mice. This suggests that under specific network conditions, this compound can block the excitatory effect of orexin on certain GABAergic interneurons, thereby reducing inhibitory input onto orexin neurons.

Evidence points to a functional relationship between the orexin and serotonin (B10506) (5-HT) systems. Orexin neurons project to the dorsal raphe nucleus, a major source of serotonergic neurons in the brain. Research has shown that treating animals with this compound can lead to decreased neural activity in the dorsal raphe nucleus. Furthermore, studies investigating behavioral sensitization to opiates have implicated 5-HT2A receptors in mediating dopamine release and locomotor responses, processes that are also influenced by this compound. pnas.org While direct binding studies on this compound's affinity for the 5-HT2C receptor specifically are limited in the provided context, the interplay between the orexin system and monoaminergic pathways, including serotonin, is a recognized aspect of its function.

The locus coeruleus (LC) is the principal site of norepinephrine synthesis in the brain and is critical for regulating arousal, attention, and the stress response. The LC receives dense excitatory projections from orexin neurons, and this excitation is mediated by OX1R. scispace.com In fact, the LC is a brain region that almost exclusively expresses the OX1R subtype.

Electrophysiological studies in rat brain slices have demonstrated that orexins cause a direct and reversible depolarization of LC neurons. This compound has been shown to effectively antagonize this orexin-mediated excitation in the locus coeruleus. By blocking the excitatory orexinergic input to the LC, this compound can decrease the firing rate of noradrenergic neurons, which is a key mechanism underlying its potential influence on arousal and wakefulness.

Regional Brain Activity and Network Modulation

The action of this compound, a selective orexin-1 receptor (OX1R) antagonist, extends across a complex network of interconnected brain regions, modulating neuronal activity to influence a range of physiological and behavioral processes. wikipedia.org Orexin neurons, which originate exclusively in the hypothalamus, project widely throughout the central nervous system, and their regulation by antagonists like this compound has profound effects on key neural circuits. nih.govnih.goviasp-pain.org

Hypothalamic Nuclei (e.g., Lateral Hypothalamus, Paraventricular Nucleus)

The hypothalamus, the source of orexin neuropeptides, is a primary site of this compound's modulatory action. nih.goviasp-pain.org Orexin-producing neurons are located in the lateral hypothalamus (LH), perifornical area, and dorsomedial hypothalamus (DMH). nih.goviasp-pain.orgajmb.org These neurons are critically involved in regulating arousal, feeding, and reward processing. nih.goviasp-pain.org

Research demonstrates that this compound directly impacts the activity of hypothalamic nuclei. In a rat model of cat odor-induced anxiety, pretreatment with this compound was found to decrease the expression of c-Fos, a marker of neuronal activation, in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov This reduction in PVN activity was correlated with a decrease in anxiety-like behaviors. nih.gov Similarly, studies on obese Zucker rats have shown that OX1R expression is upregulated in the PVN, contributing to elevated sympathetic outflow. nih.gov Microinjection of this compound into the PVN of these rats reduced basal arterial blood pressure and renal sympathetic nerve activity, and it decreased the basal firing rate of PVN-spinal neurons. nih.gov

Furthermore, electrical stimulation of the dorsal hypothalamus can evoke a pressor response (an increase in blood pressure), which is markedly reduced by the administration of this compound, indicating that OX1R signaling within this region is crucial for mediating certain autonomic stress responses. frontiersin.org Antagonizing OX1R with this compound can also decrease the number of orexinergic neurons in the hypothalamus under specific light-dark conditions. researchgate.net

| Hypothalamic Nucleus | Model/Condition | Effect of this compound | Observed Outcome |

|---|---|---|---|

| Paraventricular Nucleus (PVN) | Cat Odor-Induced Anxiety (Rats) | Decreased c-Fos expression | Attenuation of anxiety-like behavior. nih.gov |

| Paraventricular Nucleus (PVN) | Obese Zucker Rats (Anesthetized) | Reduced basal firing rate of PVN-spinal neurons | Decreased arterial blood pressure and renal sympathetic nerve activity. nih.gov |

| Dorsal Hypothalamus | Electrical Stimulation (Rabbits) | Reduced pressor response | Inhibition of cardiovascular response to stimulation. frontiersin.org |

| Lateral Hypothalamus (LH) | 12h:12h Light-Dark Cycle (Nile Grass Rats) | Decreased number of orexinergic neurons | Associated with increased depression-like behaviors. researchgate.net |

Mesocorticolimbic Circuitry (e.g., Ventral Tegmental Area, Nucleus Accumbens, Prefrontal Cortex)

The mesocorticolimbic pathway, a critical circuit for reward and motivation, is significantly modulated by the orexin system and, consequently, by this compound. nih.govmssm.eduyoutube.com This pathway includes dopaminergic projections from the ventral tegmental area (VTA) to the nucleus accumbens (NAc) and the prefrontal cortex (PFC). nih.govmssm.edunih.gov

Orexin neurons in the LH send dense projections to the VTA, where they exert excitatory effects on dopamine neurons. nih.govnih.govnih.gov This interaction is crucial for reward-seeking behaviors. nih.gov Administration of this compound has been shown to block these effects. For instance, intra-VTA microinjections of this compound inhibit the reinstatement of morphine-seeking behavior induced by both drug priming and stress, suggesting a critical role for VTA OX1Rs in relapse. nih.gov Orexin's potentiation of glutamate neurotransmission onto VTA dopamine neurons is a key mechanism underlying drug-induced plasticity, and this compound can interfere with this process. nih.govnih.gov

The NAc, a key region for processing the motivational value of stimuli, is also a target of this compound's action. nih.gov Systemic administration of this compound significantly reduces the amphetamine-evoked increase in extracellular dopamine levels in the NAc shell. nih.gov This demonstrates that OX1R signaling is involved in the acute rewarding effects of psychostimulants and their ability to induce sensitization. nih.gov

In the PFC, this compound has been shown to alter the expression of various neurotransmitter receptors. In studies of morphine-induced behavioral sensitization, this compound administration led to a significant reduction in adenosine (B11128) A2A receptor mRNA expression in the PFC. nih.gov Orexin signaling modulates thalamocortical synapses that influence acetylcholine and glutamate release in the PFC, indicating a role for OX1R in regulating cortical activity and cognitive functions. nih.gov

| Mesocorticolimbic Structure | Model/Condition | Effect of this compound | Observed Outcome |

|---|---|---|---|

| Ventral Tegmental Area (VTA) | Morphine Reinstatement (Rats) | Inhibition of OX1R signaling | Blocked stress- and drug priming-induced reinstatement of morphine seeking. nih.gov |

| Nucleus Accumbens (NAc) | Amphetamine Administration (Rats) | Reduced dopamine outflow in the NAc shell | Decreased acute effects of amphetamine and expression of sensitization. nih.gov |

| Prefrontal Cortex (PFC) | Morphine-Induced Sensitization (Mice) | Reduced adenosine A2A receptor mRNA expression | Contributed to the inhibition of morphine-induced behavioral sensitization. nih.gov |

| Ventral Pallidum (VP) | Remifentanil Self-Administration (Rats) | Local microinfusion reduced motivation | Effects persisted for up to 48-72 hours, suggesting long-term changes in reward circuitry. nih.gov |

Amygdalar Involvement (e.g., Central Amygdala)

The amygdala, particularly the central nucleus (CeA), is a key brain region for processing fear and anxiety and is densely innervated by orexin fibers. researchgate.net The expression of OX1R in the amygdala suggests it is a site where this compound can modulate emotional responses. frontiersin.org Research indicates that the orexin system's involvement in stress and anxiety is partly mediated through its connections with the amygdala. researchgate.net In a rat model of anxiety induced by cat odor, increased c-Fos expression was observed in the posteroventral medial amygdala. nih.gov While this compound attenuated the anxiety-like behavior in this model, the study highlighted its significant effect on reducing c-Fos in the PVN, suggesting a network-level interaction where the amygdala is one component. nih.gov The orexin system can stimulate the secretion of corticotropin-releasing factor (CRF) by engaging structures like the CeA, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.net

| Amygdalar Nucleus | Model/Condition | Effect of this compound | Observed Outcome |

|---|---|---|---|

| Medial Amygdala | Cat Odor-Induced Anxiety (Rats) | Systemic administration | Correlated with reduced anxiety-like behavior, though direct c-Fos reduction was more prominent in the hypothalamus. nih.gov |

Thalamic and Hippocampal Contributions

The thalamus and hippocampus are crucial for sensory processing, learning, and memory, and both receive orexinergic projections, containing OX1Rs. nih.govnih.gov The activity of this compound in these regions points to a role for the orexin system in cognitive functions.

In the paraventricular nucleus of the thalamus (PVT), orexin signaling is implicated in mediating anxiety-like responses. oup.comresearchgate.net However, studies have shown that blocking OX1R in the PVT with this compound does not alter the hormonal stress response (ACTH and corticosterone levels) to acute restraint, suggesting a complex and context-dependent role for orexin in this nucleus. oup.com

The hippocampus, a region with high OX1R expression, is critical for learning and memory. nih.govnih.gov The influence of this compound here is significant, particularly in the context of neurodegenerative diseases. In a mouse model of Alzheimer's disease (3xTg-AD), chronic blockade of OX1R with this compound aggravated cognitive dysfunction. nih.gov This was associated with impaired short-term working memory and long-term spatial memory. nih.gov Mechanistically, this compound treatment led to decreased synaptic plasticity, specifically depressing in vivo long-term potentiation (LTP), and reduced expression of the synaptic protein PSD-95 in the hippocampus. nih.gov In studies of morphine sensitization, this compound also reduced the expression of adenosine A1 receptor mRNA in the hippocampus. nih.gov

| Brain Region | Model/Condition | Effect of this compound | Observed Outcome |

|---|---|---|---|

| Paraventricular Thalamus (PVT) | Acute Restraint Stress (Rats) | Local microinjection | Did not alter ACTH or corticosterone responses to restraint. oup.com |

| Hippocampus | Alzheimer's Disease Model (3xTg-AD Mice) | Chronic OX1R blockade | Aggravated impairments in working and spatial memory; decreased synaptic plasticity (LTP) and PSD-95 expression. nih.gov |

| Hippocampus | Morphine-Induced Sensitization (Mice) | Reduced adenosine A1 receptor mRNA expression | Contributed to the inhibition of morphine-induced behavioral sensitization. nih.gov |

Research Applications and Behavioral Phenotypes Modulated by Sb 334867

Regulation of Feeding Behavior and Energy Homeostasis in Research Models

SB-334867 has been widely used to investigate the orexin (B13118510) system's influence on appetite and energy balance. Studies consistently show that by blocking OX1 receptors, this compound can significantly alter feeding patterns and satiety signals.

Research in rodent models has demonstrated that systemic administration of this compound effectively reduces food intake. This effect is observed in various conditions, including consumption of standard chow and more palatable, high-fat foods. The compound is thought to exert its anorectic effects not by causing illness or altering taste, but by enhancing the natural process of satiety.

Studies show that this compound accelerates the onset of behavioral satiety, which is the natural transition from eating to resting. For instance, rats treated with this compound cease eating and begin resting earlier than control animals during a feeding session. This suggests that the blockade of OX1R signaling amplifies the physiological signals that terminate a meal. Furthermore, this effect is potent enough to block the hyperphagic (overeating) effects induced by the administration of orexin-A, further cementing the role of OX1R in mediating orexin-driven food consumption. The anorectic effects of a single dose have been observed to last up to 24 hours, often accompanied by a significant reduction in body weight.

Table 1: Effect of this compound on Feeding Behavior Parameters

| Parameter | Observation | Implication |

|---|---|---|

| Food Intake | Dose-dependent reduction in consumption of palatable food. | OX1R antagonism suppresses appetite. |

| Satiety | Accelerates the transition from eating to resting. | Enhances the natural signals for meal termination. |

| Orexin-A Challenge | Blocks the increase in food intake caused by orexin-A. | Confirms that orexin-A's feeding effects are mediated by OX1R. |

| Body Weight | Produces significant weight loss in the 24-hour period post-injection. | Has a notable impact on short-term energy balance. |

Instead of disrupting the mechanics of eating, this compound appears to selectively hasten the end of the meal. This is characterized by a decrease in the time spent engaging in active behaviors such as eating and grooming, and a corresponding increase in time spent resting. This profile is consistent with an enhancement of satiety rather than a non-specific sedative effect or motor impairment.

Investigations into Motivation and Reward-Related Constructs

The orexin system is critically involved in motivated behaviors, and this compound has been a key pharmacological tool for dissecting the specific role of OX1R in motivation and reward processing.

In operant conditioning tasks, where animals perform an action (e.g., pressing a lever) to receive a reward, this compound has been shown to reduce the motivation to work for reinforcers. This effect is particularly pronounced in high-effort conditions. For example, under progressive-ratio schedules of reinforcement, where the number of responses required for each subsequent reward increases, this compound significantly decreases the "breakpoint"—the point at which the animal ceases to respond. jneurosci.org

This reduction in motivational drive is observed for various rewards, including palatable food and drugs of abuse. jneurosci.orgnih.gov However, the compound has little to no effect on responding under low-effort schedules (e.g., a fixed-ratio 1 schedule where every response is rewarded), suggesting that OX1R signaling is more critical for sustaining motivation when the cost of obtaining a reward is high. nih.gov The consensus from these studies is that this compound reduces the motivation to work for a reward, rather than impairing the ability to perform the task itself. nih.gov

Table 2: Impact of this compound on Operant Responding for Rewards

| Reinforcement Schedule | Reward Type | Effect of this compound | Interpretation |

|---|---|---|---|

| Low-Effort (e.g., FR1) | Cocaine, Food | No significant effect. nih.gov | OX1R signaling is not essential for motivation when reward is easily attainable. |

| High-Effort (e.g., FR5, Progressive Ratio) | Cocaine, Remifentanil, Alcohol, Food | Decreased responding and lower breakpoint. jneurosci.orgnih.govnih.govrutgers.edunih.gov | OX1R antagonism reduces the motivation to exert significant effort for a reward. |

| Behavioral Economics | Cocaine | Increased demand elasticity (decreased motivation). nih.gov | Reduces the perceived value of the reward, especially as the "cost" increases. |

Incentive salience is the process by which stimuli associated with a reward (cues) become rewarding in their own right, grabbing attention and motivating approach behavior. Research indicates that OX1R signaling is crucial for this process. Studies have found that this compound's ability to reduce motivation for cocaine is particularly evident when drug-associated cues (like lights and tones) are present. rutgers.edu When these cues are absent, the effect of the antagonist is diminished. rutgers.edu

This suggests that this compound does not block the rewarding properties of the drug itself, but rather the motivational power of the conditioned stimuli associated with the drug. rutgers.edu By attenuating the reinforcing efficacy of these cues, this compound reduces the drive to seek the primary reward, highlighting a key role for OX1R in cue-driven motivational responses. rutgers.edu

Studies on Substance-Related Behaviors and Preclinical Addiction Models

Given its role in motivation and reward, this compound has been extensively studied in preclinical models of addiction. The findings consistently implicate OX1R signaling as a key component in the neurocircuitry of drug-seeking and relapse. The compound has been shown to reduce motivated seeking for a wide range of substances, including opioids, stimulants, alcohol, and nicotine. nih.govnih.gov

In animal models, this compound effectively attenuates various facets of addiction-related behaviors. It has been shown to:

Reduce Self-Administration: Under high-effort schedules, it decreases the intake of drugs like cocaine and alcohol. nih.govnih.gov

Block Cue-Induced Reinstatement: It prevents the renewal of drug-seeking behavior that is triggered by exposure to drug-associated cues after a period of abstinence. rutgers.edunih.gov This effect has been observed for cocaine, alcohol, and opioids. rutgers.edunih.gov

Inhibit Stress-Induced Reinstatement: It can block the relapse to drug-seeking that is often precipitated by stress. nih.govnih.gov

Attenuate Behavioral Sensitization: In some models, it can inhibit the development of behavioral sensitization, a phenomenon where repeated drug exposure leads to a progressively amplified behavioral response, which is thought to contribute to craving and relapse. nih.gov

Notably, this compound appears to be more effective at reducing the appetitive (seeking) aspects of drug use than the consummatory (taking) aspects, especially under low-effort conditions. nih.goviu.edu For example, it can prevent an increase in alcohol consumption during a relapse episode without necessarily reducing baseline drinking. nih.goviu.edu This body of research strongly suggests that targeting the OX1R could be a viable therapeutic strategy for preventing relapse in substance use disorders. researchgate.net

Attenuation of Alcohol-Seeking and Intake

The orexin-1 receptor (OX1R) antagonist, this compound, has been a key pharmacological tool in elucidating the role of the orexin system in alcohol-seeking behaviors and consumption. Research indicates that the effects of this compound are nuanced, depending on the specific behavioral paradigm being investigated.

In studies using alcohol-preferring (P) rats, this compound has shown efficacy in reducing alcohol relapse drinking. When administered prior to a relapse session, the compound prevented the typical increase in alcohol consumption. nih.goviu.edu Specifically, it was effective in preventing the expression of an alcohol deprivation effect, where a period of abstinence typically leads to elevated intake upon re-exposure. nih.gov However, the antagonist did not reduce alcohol self-administration below baseline levels. nih.gov

Conversely, research suggests that this compound is not effective in reducing intrinsically initiated, context-induced alcohol-seeking behavior. nih.goviu.edu In a Pavlovian Spontaneous Recovery (PSR) test, a measure of alcohol seeking, this compound did not alter the number of responses on the ethanol-associated lever. iu.edu This suggests that while OX1R activation may not be critical for context-induced seeking, it plays a more significant role in the consummatory aspects of alcohol use and relapse precipitated by environmental factors. nih.goviu.edu Other studies have shown that this compound can abolish olfactory cue-induced reinstatement of alcohol-seeking behavior and attenuate operant responding for alcohol without affecting water responding. nih.gov

Table 1: Effects of this compound on Alcohol-Related Behaviors in P Rats

| Behavioral Paradigm | Effect of this compound | Key Finding |

|---|---|---|

| Relapse Drinking | Prevents increase in consumption | Effective in preventing the alcohol deprivation effect. nih.gov |

| Context-Induced Seeking | No significant effect | Does not reduce intrinsically initiated alcohol-seeking in a PSR test. nih.goviu.edu |

| Cue-Induced Reinstatement | Abolished seeking behavior | Specifically blocks reinstatement induced by an olfactory cue. nih.gov |

| Operant Responding | Attenuated responding | Reduced fixed-ratio responding for alcohol but not water. nih.gov |

Modulation of Cocaine-Seeking Behavior and Relapse Paradigms

This compound has been instrumental in investigating the role of the orexin-1 receptor in cocaine addiction models. Studies have demonstrated that both acute and repeated administration of this compound can attenuate cocaine-seeking behavior during extinction training. nih.gov However, this effect was observed only when the compound was given before, not after, the daily extinction sessions, and was most prominent in animals with no prior exposure to the antagonist. nih.gov

In the context of relapse, this compound has shown effects on cue-induced reinstatement of cocaine-seeking. nih.gov Interestingly, an acute challenge with this compound was more effective at reducing cue-induced reinstatement in rats that had a history of repeated this compound treatment during extinction, suggesting potential pharmacodynamic changes in the OX1R system with repeated administration. nih.gov In contrast, neither acute nor repeated treatment with this compound appears to alter cocaine self-administration on a fixed-ratio schedule or cocaine-seeking during cocaine-primed reinstatement. nih.gov This indicates a specific role for OX1R in cue-driven drug-seeking rather than the primary reinforcing effects of the drug itself or relapse triggered by re-exposure to the drug.

Effects on Nicotine Self-Administration

Research into the role of the orexin system in nicotine dependence has utilized this compound to probe the function of the OX1R. Studies have consistently shown that systemic administration of this compound reduces nicotine self-administration in rats in a dose-dependent manner. nih.govnih.gov This suggests that the activation of OX1R is involved in the reinforcing effects of nicotine. Importantly, at effective doses, this compound did not affect responding for food, indicating that its impact is relatively specific to nicotine reinforcement rather than causing a general suppression of motivated behavior. nih.govnih.gov These findings confirm that the hypocretin receptor 1 is activated during nicotine reinforcement and that brain regions such as the arcuate nucleus and lateral hypothalamus are potential sites where these receptor mechanisms influence nicotine's reinforcing properties. nih.govnih.gov

Research into Opioid Motivation and Withdrawal-Related Behaviors

The involvement of the OX1R in opioid addiction has been extensively studied using this compound. The antagonist has been shown to decrease the motivation for potent opioids like fentanyl and remifentanil. nih.govnih.gov In a behavioral economics paradigm, systemic this compound reduced the motivation for remifentanil, an effect that persisted for 24 hours post-treatment. nih.govrutgers.edubiorxiv.org When administered directly into the ventral pallidum, the effects were even more prolonged, lasting up to 48 hours. nih.govrutgers.edu

Furthermore, this compound is effective in reducing cue-induced reinstatement of opioid-seeking behavior. nih.gov Studies have shown it can attenuate the reinstatement of seeking for fentanyl and remifentanil that is triggered by drug-associated cues. nih.govnih.gov Research also indicates a positive correlation between an individual's motivation for fentanyl and the efficacy of this compound in reducing drug intake and seeking, highlighting the importance of OX1R signaling in maintaining highly motivated drug-taking behavior. nih.gov In the context of withdrawal, chronic administration of this compound has been found to reduce certain naloxone-precipitated morphine withdrawal symptoms in dependent rats, including wet-dog shakes, diarrhea, and defecation. researchgate.net

Behavioral Sensitization to Psychostimulants and Opioids

Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively enhanced behavioral response. This process is thought to underlie the incentive motivation for drugs and the risk of relapse. This compound has been used to investigate the role of OX1R in the development of sensitization to opioids.

Research in mice has demonstrated that this compound inhibits the acquisition of morphine-induced locomotor sensitization. nih.govnih.govresearchgate.net When this compound was administered before each morphine injection during the development phase of sensitization, it prevented the augmented locomotor response to a subsequent challenge dose of morphine. nih.govresearchgate.net This indicates that OX1R signaling is a critical component in the neuroplastic changes that lead to behavioral sensitization to morphine. nih.gov Molecular studies accompanying these behavioral findings revealed that these effects are associated with alterations in the mRNA expression of orexin, dopamine (B1211576), and adenosine (B11128) receptors in key brain regions of the mesolimbic system. nih.govnih.gov

Sleep-Wake Cycle and Arousal System Research

Effects on Wakefulness, NREM, and REM Sleep Stages

The orexin system is a critical regulator of sleep and wakefulness, and this compound has been a valuable tool for dissecting the specific role of the orexin-1 receptor in this process. While the orexin system as a whole is strongly wake-promoting, research indicates that the two orexin receptors, OX1R and OX2R, have distinct roles.

Pharmacological studies have generally shown that selective blockade of OX1R with this compound has modest effects on the sleep-wake cycle under baseline conditions. core.ac.uk Some research reports small increases in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep following its administration. frontiersin.org However, many studies find no statistically significant effects on baseline sleep when OX1R is blocked alone. core.ac.uk

The role of OX1R becomes more apparent when considered in relation to OX2R. While selective blockade of OX2R is sufficient to increase NREM sleep, the additional inhibition of OX1R (as seen with dual antagonists) can lead to a dysregulation of REM sleep. nih.gov Specifically, combining an OX1R antagonist like this compound with an OX2R antagonist can significantly reduce REM sleep latency and increase total REM sleep duration, sometimes at the expense of NREM sleep. nih.gov This suggests that while OX2R is the primary regulator of the transition between wakefulness and NREM sleep, both OX1R and OX2R pathways are crucial for gating REM sleep. core.ac.uk

Table 2: Summary of this compound Effects on Sleep Stages

| Condition | Effect on NREM Sleep | Effect on REM Sleep | Key Finding |

|---|---|---|---|

| Administered Alone | Small or no significant increase core.ac.ukfrontiersin.org | Small or no significant increase core.ac.ukfrontiersin.org | Selective OX1R blockade has modest effects on baseline sleep. core.ac.uk |

| Combined with OX2R Antagonist | Decreased time spent in NREM | Significant reduction in latency and increase in duration nih.gov | Additional OX1R blockade shifts the balance from NREM to REM sleep, indicating a role in REM sleep regulation. nih.gov |

Attenuation of Orexin-A Induced Arousal

The neuropeptide Orexin-A is a primary regulator of arousal and wakefulness, and its effects are mediated through orexin receptors. patsnap.com The selective orexin-1 receptor (OX1R) antagonist, this compound, has been instrumental in elucidating the specific role of this receptor in arousal states. Research demonstrates that this compound effectively blocks arousal and hyperphagia induced by Orexin-A. nih.gov Studies have shown that this compound can inhibit arousal behaviors stimulated by Orexin-A. nih.gov

In a notable study using a rat model of unconsciousness induced by acute alcohol intoxication, intracerebroventricular injection of Orexin-A produced arousal effects, decreasing the duration of the loss of the righting reflex and reducing delta power in EEG recordings. nih.gov The administration of this compound, along with an orexin-2 receptor antagonist, completely blocked this excitatory and arousal-promoting action of Orexin-A, confirming the involvement of orexin receptors in this response. nih.govresearchgate.net These findings underscore the capacity of this compound to attenuate arousal signals mediated by Orexin-A through the OX1R pathway.

Affective and Cognitive Neuroscience Research

Studies on Anxiety-Like Behaviors

The orexin system has been increasingly implicated in the modulation of stress and anxiety. This compound has been utilized as a pharmacological tool to investigate the specific contribution of the OX1R to anxiety-like behaviors in various preclinical models.

Evidence suggests that this compound's anxiolytic effects are context-dependent. In a cat odor avoidance model, a test of ethological fear, pretreatment with this compound was found to decrease anxiety-like behaviors in rats. nih.govresearchgate.net Specifically, treated rats displayed increased approach behavior toward the predator odor stimulus and spent less time hiding. nih.govresearchgate.net This behavioral effect was accompanied by reduced neural activation, as measured by c-Fos expression, in key hypothalamic nuclei involved in the stress response, namely the paraventricular hypothalamus (PVN) and the dorsal premammillary nucleus (PMd). nih.gov The anxiolytic effect was particularly pronounced during a second exposure to the cat odor, suggesting a role for OX1R in modulating learned fear responses. researchgate.net

Conversely, in the elevated plus maze (EPM), a widely used model of anxiety based on the conflict between exploration and fear of open spaces, this compound did not produce significant anxiolytic effects. researchgate.netneurofit.com This indicates that the blockade of OX1R by this compound reduces anxiety induced by specific types of stressors, particularly those that are ethologically relevant like predator scent, but not all anxiety-provoking situations. researchgate.net

| Anxiety Model | Species | Key Behavioral Finding with this compound | Neuroanatomical Correlate (c-Fos) | Reference |

|---|---|---|---|---|

| Cat Odor Avoidance | Rat | Increased approach to stimulus, decreased hiding | Decreased expression in PVN and PMd | nih.govresearchgate.net |

| Elevated Plus Maze (EPM) | Rat | No significant effect on open arm time/entries | Not reported | researchgate.net |

Investigations into Impulsivity and Inhibitory Control (e.g., Waiting Impulsivity, Response Inhibition)

The role of the orexin system, particularly via the OX1R, in impulsivity and inhibitory control has been a subject of detailed investigation. Different facets of impulsivity, such as waiting impulsivity (the inability to wait for a reward) and response inhibition (the ability to cancel a planned action), are thought to be mediated by distinct neural circuits. nih.gov

In studies using the stop-signal task, a paradigm designed to measure response inhibition, acute administration of this compound did not have a significant effect on the ability of rats to inhibit an already initiated action. nih.govnih.gov Furthermore, it did not affect waiting impulsivity as measured by premature exits from a nosepoke port during the task. nih.gov These results suggest that blocking OX1R with this compound does not robustly impact these specific forms of motor impulsivity. nih.govresearchgate.net

However, the same studies noted that this compound did reduce motivation and task engagement, which could be interpreted as a reduced drive to perform for the food reward. nih.govnih.gov Other research has indicated that this compound can reduce premature responding in the five-choice serial reaction time task (5-CSRTT), which is a measure of waiting impulsivity. nih.gov This suggests that the influence of this compound on impulsivity may be task-dependent. The collective findings indicate that while OX1R signaling is critically involved in motivation for rewards, its role in directly modulating inhibitory motor control is less clear and may not be a primary function. nih.govnih.gov

| Behavioral Construct | Experimental Task | Effect of this compound | Reference |

|---|---|---|---|

| Response Inhibition | Stop-Signal Task | No significant effect | nih.govnih.gov |

| Waiting Impulsivity | Stop-Signal Task | No significant effect | nih.gov |

| Waiting Impulsivity | 5-Choice Serial Reaction Time Task (5-CSRTT) | Reduced premature responding | nih.gov |

| Motivation/Task Engagement | Stop-Signal Task | Reduced | nih.govnih.gov |

Research on Cognitive Flexibility and Memory Acquisition

The orexinergic system, with a high expression of OX1R in the hippocampus, plays a significant role in cognitive processes such as learning and memory. nih.govnih.gov

Studies utilizing the Morris water maze (MWM) task to assess spatial learning have shown that administration of this compound impairs the acquisition and consolidation of spatial memory in rats. nih.gov However, the antagonist did not affect the retrieval of already formed memories. nih.gov This suggests that endogenous orexin signaling through OX1R is crucial for the initial learning and stabilization of spatial information but not for its later recall. nih.govresearchgate.net

Research into cognitive flexibility, the ability to adapt behavior to changing rules or contingencies, has also implicated OX1R. Using the attentional set-shifting task (ASST), a well-established test for cognitive flexibility, studies found that intracerebroventricular administration of this compound impaired performance. nih.gov Interestingly, this effect was sex-dependent, with the compound impairing reversal learning phases in female mice but not in males. nih.govmdpi.com This highlights a sexually dimorphic role for OX1R in regulating cognitive flexibility. nih.gov In a mouse model of Alzheimer's disease, chronic blockade of OX1R with this compound was found to worsen impairments in both short-term working memory and long-term spatial memory. nih.gov

| Cognitive Domain | Experimental Task | Effect of this compound | Species/Model | Reference |

|---|---|---|---|---|

| Spatial Memory Acquisition | Morris Water Maze (MWM) | Impaired | Rat | nih.govresearchgate.net |

| Spatial Memory Consolidation | Morris Water Maze (MWM) | Impaired | Rat | nih.gov |

| Spatial Memory Retrieval | Morris Water Maze (MWM) | No effect | Rat | nih.gov |

| Cognitive Flexibility (Reversal Learning) | Attentional Set-Shifting Task (ASST) | Impaired (in females) | Mouse | nih.gov |

| Working & Spatial Memory | Behavioral Tests | Aggravated impairment | 3xTg-AD Mouse | nih.gov |

Comparative Pharmacological Research and Future Directions

Pharmacological Distinctions from Dual Orexin (B13118510) Receptor Antagonists (DORAs)

SB-334867 is a selective orexin-1 receptor antagonist (SORA), a key characteristic that distinguishes it from dual orexin receptor antagonists (DORAs) like suvorexant, almorexant, and lemborexant, which block both orexin-1 (OX1R) and orexin-2 (OX2R) receptors. karger.comwikipedia.orgbiorxiv.org This selectivity dictates its primary pharmacological effects.

While DORAs are primarily developed for the treatment of insomnia due to the significant role of OX2R in promoting and maintaining wakefulness, this compound's effects on sleep are more modest. karger.comnih.gov Studies in rats have shown that this compound can decrease wakefulness and increase both NREM and REM sleep, but these effects are less pronounced compared to those observed with DORAs. karger.com The primary utility of this compound in research has been to dissect the role of OX1R in other physiological and behavioral processes, such as reward-seeking, addiction, and stress responses. karger.comfrontiersin.org

Preclinical evidence strongly suggests a functional dichotomy between the two orexin receptors. OX1R signaling is more closely associated with motivation, reward, and addiction-related behaviors, while OX2R signaling is predominantly linked to the regulation of arousal and sleep. biorxiv.org For instance, this compound has been shown to reduce the motivation for various drugs of abuse, including opioids, and to attenuate cue-induced reinstatement of drug-seeking behavior. biorxiv.orgfrontiersin.orgheraldopenaccess.us In contrast, selective OX2R antagonists have a more pronounced effect on promoting sleep. biorxiv.org

It is important to note that the selectivity of this compound for OX1R is approximately 50-fold over OX2R. nih.govrsc.org This means that at higher doses, this compound can lose its selectivity and antagonize both receptors, which could complicate the interpretation of results from studies using such concentrations. nih.govrsc.org

Table 1: Pharmacological Distinctions between this compound (a SORA) and DORAs

| Feature | This compound (SORA) | Dual Orexin Receptor Antagonists (DORAs) |

|---|---|---|

| Primary Target | Orexin-1 Receptor (OX1R) karger.com | Orexin-1 (OX1R) and Orexin-2 (OX2R) Receptors karger.comwikipedia.org |

| Primary Investigated Effects | Reduces reward-seeking, motivation, and addiction-related behaviors. karger.comfrontiersin.org | Promotes sleep and reduces wakefulness. karger.comnih.gov |

| Effect on Sleep | Modest decrease in wakefulness and increase in NREM/REM sleep. karger.com | Significant promotion of sleep. karger.comnih.gov |

| Selectivity | ~50-fold selective for OX1R over OX2R. nih.govrsc.org | Non-selective, targets both receptors. karger.com |

| Key Research Application | Dissecting the role of OX1R in behavior and physiology. rsc.org | Studying the combined role of OX1R and OX2R in sleep regulation. nih.gov |

Comparison with Other Selective Orexin-1 Receptor Antagonists (SORAs)

This compound was the first selective, non-peptide OX1R antagonist to be widely used as a research tool. wikipedia.orgrsc.org Since its development, other SORAs have been synthesized, including SB-408124, GSK-1059865, and ACT-335827. frontiersin.orgfrontiersin.org While these compounds share the same primary molecular target, they may differ in their potency, selectivity, pharmacokinetic properties, and off-target activity profiles.

For example, both this compound and SB-408124 have been used to demonstrate the role of OX1R in cardiovascular responses to stress. frontiersin.org However, much of the foundational preclinical research on the role of OX1R in addiction and motivation has been conducted with this compound. researchgate.net More recent SORAs, such as nivasorexant (B12392002) (ACT-539313) and JNJ-61393215, have been developed with improved pharmacological profiles for potential clinical testing, aiming for cleaner off-target profiles compared to this compound. researchgate.netacs.org

The binding kinetics of these antagonists at the OX1R can also differ, influencing their duration of action and functional effects. The development of newer SORAs with optimized properties is crucial for validating findings initially made with this compound and for advancing the potential therapeutic applications of OX1R antagonism. researchgate.net

Table 2: Comparison of Selected Orexin-1 Receptor Antagonists

| Compound | Key Characteristics |

|---|---|